Acide dihydroartémisinique

Vue d'ensemble

Description

L'acide dihydroartémisinique est un composé naturel dérivé de la plante Artemisia annua, communément appelée armoise annuelle. Il est un intermédiaire clé dans la biosynthèse de l'artémisinine, un puissant agent antipaludique. L'this compound a suscité un intérêt considérable en raison de son rôle dans la production d'artémisinine et de ses dérivés, qui sont essentiels dans le traitement du paludisme.

Applications De Recherche Scientifique

Dihydroartemisinic acid has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

Dihydroartemisinic acid is involved in several biochemical reactions, primarily as a precursor in the biosynthesis of artemisinin. It interacts with various enzymes, including cytochrome P450 monooxygenase (CYP71AV1) and artemisinic aldehyde dehydrogenase (ALDH1). CYP71AV1 catalyzes the oxidation of amorpha-4,11-diene to artemisinic alcohol, which is further oxidized to artemisinic aldehyde. ALDH1 then converts artemisinic aldehyde to dihydroartemisinic acid. These interactions are crucial for the production of artemisinin, highlighting the importance of dihydroartemisinic acid in this biochemical pathway .

Cellular Effects

Dihydroartemisinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the hyphal development of Candida albicans, reducing its damage to oral epithelial cells. This inhibition is mediated through the Ras1-cAMP-Efg1 pathway, which affects energy metabolism and other cellular functions . Additionally, dihydroartemisinic acid’s role in artemisinin biosynthesis impacts the production of reactive oxygen species (ROS), which can influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of dihydroartemisinic acid involves its conversion to artemisinin through a series of enzymatic and non-enzymatic reactions. The initial oxidation of amorpha-4,11-diene by CYP71AV1 is the rate-limiting step in this pathway. Subsequent steps involve the reduction of artemisinic acid to dihydroartemisinic acid by ALDH1. The final conversion to artemisinin involves the formation of an endoperoxide bridge, which is crucial for its antimalarial activity. This process may occur through both enzymatic and non-enzymatic pathways, with light and oxygen playing significant roles .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of dihydroartemisinic acid have been studied to understand its long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and light exposure. Studies have shown that dihydroartemisinic acid can be extracted from Artemisia annua using ultrasound-assisted extraction methods, which optimize yield and purity . Over time, dihydroartemisinic acid can degrade into other compounds, affecting its efficacy and stability in laboratory experiments .

Dosage Effects in Animal Models

The effects of dihydroartemisinic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits antimalarial and anticancer properties, while higher doses may lead to toxic or adverse effects. The threshold for these effects depends on the specific animal model and the duration of exposure. Understanding the dosage effects of dihydroartemisinic acid is crucial for its potential therapeutic applications .

Metabolic Pathways

Dihydroartemisinic acid is involved in the metabolic pathways leading to the production of artemisinin. The key enzymes in this pathway include CYP71AV1 and ALDH1, which catalyze the conversion of amorpha-4,11-diene to dihydroartemisinic acid. This pathway also involves the reduction of artemisinic acid to dihydroartemisinic acid, followed by the formation of artemisinin through a series of oxidation and cyclization reactions .

Transport and Distribution

The transport and distribution of dihydroartemisinic acid within cells and tissues involve various transporters and binding proteins. In Artemisia annua, lipid transfer proteins (LTPs) play a significant role in the secretion and distribution of sesquiterpene lactones, including dihydroartemisinic acid. These proteins facilitate the movement of dihydroartemisinic acid across cell membranes and its accumulation in specific cellular compartments .

Subcellular Localization

Dihydroartemisinic acid is localized in specific subcellular compartments, which can affect its activity and function. In Artemisia annua, the compound is primarily found in glandular trichomes, where it is synthesized and stored. The localization of dihydroartemisinic acid in these structures is facilitated by lipid transfer proteins and other transport mechanisms. This subcellular localization is crucial for the efficient production and storage of artemisinin precursors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide dihydroartémisinique peut être synthétisé par différentes méthodes, notamment la synthèse chimique et la biotransformation. Une méthode notable implique l'hydrogénation asymétrique catalysée par le nickel d'acides acryliques α-substitués, qui produit de l'this compound avec un excès énantiomérique et un rapport diastéréoisomérique élevés . Une autre approche utilise la biotransformation à cellules entières, où les enzymes de la voie de l'this compound sont surexprimées dans Saccharomyces cerevisiae, convertissant l'amorpha-4,11-diène en this compound .

Méthodes de production industrielle : La production industrielle d'this compound implique souvent l'utilisation de micro-organismes génétiquement modifiés, tels que Escherichia coli et Saccharomyces cerevisiae. Ces micro-organismes sont conçus pour exprimer les enzymes nécessaires à la biosynthèse de l'this compound à partir de précurseurs plus simples .

Analyse Des Réactions Chimiques

Types de réactions : L'acide dihydroartémisinique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la photo-oxydation. L'une des réactions clés est la photo-oxydation de l'this compound pour former un hydroperoxyde intermédiaire, qui est une étape cruciale dans la synthèse de l'artémisinine .

Réactifs et conditions courants :

Oxydation : Les enzymes du cytochrome P450 sont couramment utilisées pour l'oxydation de l'this compound.

Photo-oxydation : Cette réaction nécessite une irradiation efficace et un apport d'oxygène suffisant, souvent réalisée dans un réacteur photo-écoulement en deux phases.

Principaux produits : Le principal produit formé par l'oxydation de l'this compound est l'artémisinine, un agent antipaludique très efficace .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Biologie : Le composé est utilisé dans l'étude des voies biosynthétiques et des fonctions enzymatiques.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique principalement sa conversion en artémisinine. L'artémisinine exerce ses effets antipaludiques par la génération d'espèces réactives de l'oxygène (ROS) qui endommagent les composants cellulaires du parasite du paludisme. Le pont endoperoxyde dans l'artémisinine est responsable de son activité, interagissant avec le fer dans le parasite pour produire des ROS .

Mécanisme D'action

The mechanism of action of dihydroartemisinic acid primarily involves its conversion to artemisinin. Artemisinin exerts its antimalarial effects through the generation of reactive oxygen species (ROS) that damage the cellular components of the malaria parasite. The endoperoxide bridge in artemisinin is responsible for its activity, interacting with iron in the parasite to produce ROS .

Comparaison Avec Des Composés Similaires

L'acide dihydroartémisinique est similaire à d'autres précurseurs de l'artémisinine, tels que l'acide artémisinique et l'alcool artémisinique. Il est unique par son efficacité accrue dans la production d'artémisinine par des processus de biotransformation . D'autres composés similaires comprennent :

Acide artémisinique : Un autre précurseur dans la voie de biosynthèse de l'artémisinine.

Alcool artémisinique : Un composé apparenté qui peut également être converti en artémisinine.

L'this compound se distingue par son rendement et son efficacité plus élevés dans la production d'artémisinine, ce qui en fait un intermédiaire préféré dans les applications industrielles .

Propriétés

IUPAC Name |

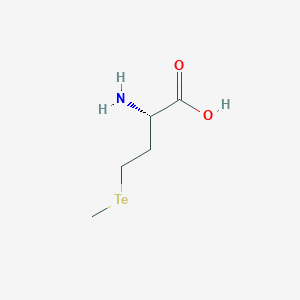

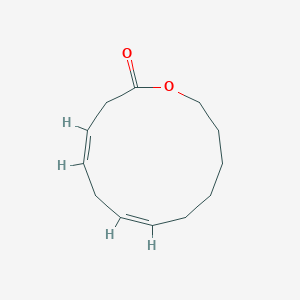

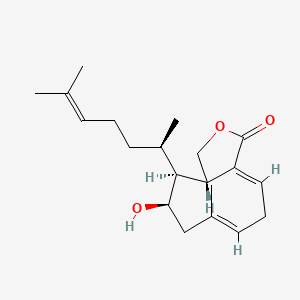

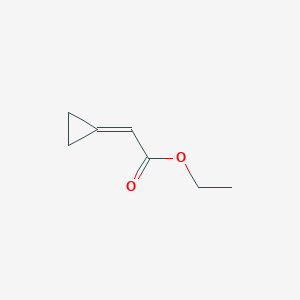

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGAZEJXUVDYHI-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85031-59-0 | |

| Record name | (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.